(Z)-9-Tricosene

Descripción general

Descripción

(Z)-9-Tricosene is a long-chain hydrocarbon with the chemical formula C23H46. It is a type of alkene, specifically a tricosene, characterized by a double bond at the 14th carbon position. This compound is primarily known for its role as a sex pheromone in various insect species, including the common housefly (Musca domestica). It plays a crucial role in mating behaviors and is often used in pest control strategies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Z)-9-Tricosene can be synthesized through several methods. One common approach involves the elongation of shorter alkenes. For instance, a four-step synthesis from jojoba oil or a three-step synthesis from oleyl alcohol has been developed. These methods involve unit elongation by 3-carbon or 5-carbon units, respectively .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain alkenes. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure high yields and purity.

Análisis De Reacciones Químicas

Biosynthetic Pathway

In houseflies (Musca domestica), (Z)-9-tricosene is derived from nervonic acid:

-

Nervonic acid → acyl-CoA derivative

-

Reduction to (Z)-15-tetracosenal

-

Oxidative decarboxylation via cytochrome P450 (O₂/NADPH-dependent)

Metabolic Reactions in Target Organisms

This compound undergoes enzymatic modifications in insects, altering its behavioral effects:

| Metabolite | Enzyme | Biological Effect | Source |

|---|---|---|---|

| Epoxide derivative | Cytochrome P450 | Reduces homosexual mating strikes in male flies | |

| Ketone derivative | Oxidase | Modulates male courtship behavior |

Notable findings :

-

Epoxidation occurs at the double bond, reducing pheromone activity by 40%

-

Ketone formation eliminates attraction but enhances mating duration

Environmental Degradation

This compound degrades via abiotic and biotic pathways:

Primary Pathways

Degradation Products

Catalytic Hydrogenation

The double bond undergoes hydrogenation to yield tricosane, a saturated hydrocarbon:

textThis compound + H₂ (Pd/C catalyst) → tricosane

Conditions :

Applications :

Reactivity in Formulations

Aplicaciones Científicas De Investigación

Pest Control

Role in Attracting House Flies

(Z)-9-Tricosene is extensively used in pest control strategies to attract and capture houseflies. Studies have demonstrated that traps baited with this pheromone significantly increase the catch rate of flies compared to control traps without it. For instance, a study conducted in a garbage dump yard showed that traps treated with this compound caught 551 houseflies, while control traps caught only 417, indicating a statistically significant attraction (χ² = 26.46, P < 0.01) .

Table: Efficacy of this compound in Fly Traps

| Trap Type | Total Flies Caught | Statistical Significance |

|---|---|---|

| Traps with this compound | 551 | High (P < 0.01) |

| Control Traps | 417 |

This effectiveness makes this compound a valuable component in developing eco-friendly pest control methods that reduce reliance on chemical insecticides.

Biological Research

Insect Behavior Studies

this compound serves as an important model compound in biological research, particularly in understanding mating behaviors among insects. It has been shown to stimulate mating behavior in female flies when released by males . This pheromone's role extends beyond mere attraction; it also influences reproductive success and mate selection.

Case Study: Spider Mating Behavior

Research involving the spider Pholcus beijingensis revealed that male spiders release this compound to enhance female mating likelihood, functioning as an aphrodisiac . This study highlighted the compound's broader implications in studying sexual selection and communication within arthropods.

Chemical Research

Model Compound for Alkene Reactions

In chemical research, this compound is utilized as a model compound for studying alkene reactions and stereochemistry. Its structural properties allow researchers to explore reaction mechanisms and develop new synthetic methods .

Environmental Impact Studies

Toxicity Assessments

While this compound is generally considered safe for humans and wildlife when used appropriately, studies indicate it is highly toxic to aquatic invertebrates . Regulatory bodies like the Environmental Protection Agency have assessed its environmental impact, confirming that products containing this compound are safe when applied according to guidelines .

Mecanismo De Acción

(Z)-9-Tricosene exerts its effects primarily through its role as a pheromone. In insects like the housefly, it acts as a sex attractant, facilitating mating behaviors. The compound binds to specific olfactory receptors on the antennae of the receiving insect, triggering a cascade of neural signals that lead to behavioral responses. The molecular targets include olfactory receptor neurons that are highly sensitive to the presence of this compound .

Comparación Con Compuestos Similares

cis-9-Tricosene: Another isomer of tricosene, known for its role as a sex pheromone in houseflies.

7-Tricosene: Found in various drosophilid species, playing a role in reproductive isolation and speciation

Uniqueness of (Z)-9-Tricosene: this compound is unique due to its specific double bond position at the 14th carbon, which imparts distinct chemical and biological properties. Its effectiveness as a sex pheromone in certain insect species makes it a valuable tool in pest control and behavioral studies.

Propiedades

Fórmula molecular |

C23H46 |

|---|---|

Peso molecular |

322.6 g/mol |

Nombre IUPAC |

tricos-9-ene |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3 |

Clave InChI |

IGOWHGRNPLFNDJ-UHFFFAOYSA-N |

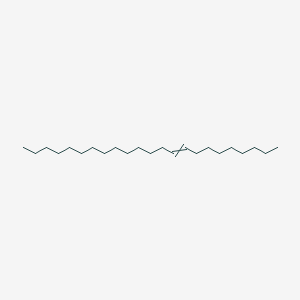

SMILES canónico |

CCCCCCCCCCCCCC=CCCCCCCCC |

Descripción física |

Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.